molecular formula C18H30ClN B14291817 4-Chloro-N,N-dihexylaniline CAS No. 114687-11-5

4-Chloro-N,N-dihexylaniline

Cat. No.: B14291817
CAS No.: 114687-11-5
M. Wt: 295.9 g/mol
InChI Key: BTABCGIDSNNIOK-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dihexylaniline is an organic compound with the molecular formula C18H30ClN It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two hexyl groups, and a chlorine atom is substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N,N-dihexylaniline typically involves the alkylation of 4-chloroaniline with hexyl halides in the presence of a base. One common method is to react 4-chloroaniline with hexyl bromide in the presence of a strong base like sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced separation techniques may also be employed to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,N-dihexylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to N,N-dihexylaniline.

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N,N-dihexylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-dihexylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine atom and the hexyl groups can influence its binding affinity and specificity towards molecular targets. The exact pathways and molecular interactions can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N,N-dimethylaniline
  • 4-Chloro-N,N-diethylaniline
  • 4-Chloro-N,N-dipropylaniline

Uniqueness

4-Chloro-N,N-dihexylaniline is unique due to the presence of longer hexyl chains, which can affect its solubility, reactivity, and interaction with other molecules. The longer alkyl chains may also influence its physical properties, such as melting point and boiling point, compared to its shorter-chain analogs.

Properties

CAS No.

114687-11-5

Molecular Formula

C18H30ClN

Molecular Weight

295.9 g/mol

IUPAC Name

4-chloro-N,N-dihexylaniline

InChI

InChI=1S/C18H30ClN/c1-3-5-7-9-15-20(16-10-8-6-4-2)18-13-11-17(19)12-14-18/h11-14H,3-10,15-16H2,1-2H3

InChI Key

BTABCGIDSNNIOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC=C(C=C1)Cl

Origin of Product

United States

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